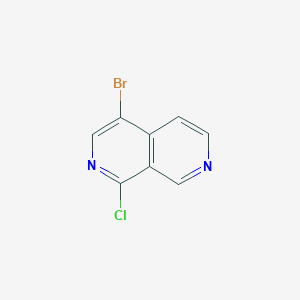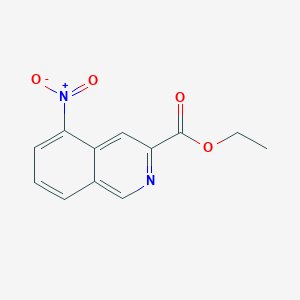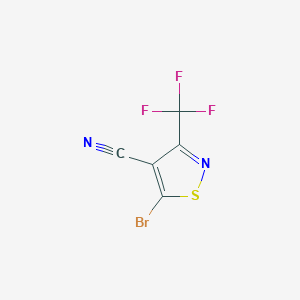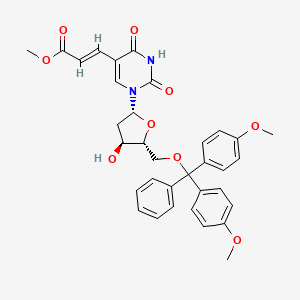
E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine
Übersicht
Beschreibung
E-5-(2-Carbomethoxyvinyl)-2’-deoxy-5’-O-DMT-uridine is a modified form of uridine . It is a nucleoside that belongs to the category of biochemicals . It is a nucleotide analog that inhibits the synthesis of DNA and RNA . This compound can be used in proteomics research .
Synthesis Analysis
E-5-(2-Carbomethoxyvinyl)-2’-deoxy-5’-O-DMT-uridine is an activator that activates the phosphoramidites in the synthesis of DNA and RNA . It can also be used as antiviral therapy for herpes simplex virus type 1, influenza virus, and HIV .Molecular Structure Analysis
The molecular formula of E-5-(2-Carbomethoxyvinyl)-2’-deoxy-5’-O-DMT-uridine is C13H16N2O7 . Its molecular weight is 312.28 g/mol . The structure of this compound can be represented by the SMILES notation: COC(=O)/C=C/C1=CN(C(=O)NC1=O)[C@H]2CC@@HCO)O .Chemical Reactions Analysis
As a nucleotide analog, E-5-(2-Carbomethoxyvinyl)-2’-deoxy-5’-O-DMT-uridine inhibits the synthesis of DNA and RNA . It is used as an activator in the synthesis of DNA and RNA through the activation of phosphoramidites .Physical And Chemical Properties Analysis
E-5-(2-Carbomethoxyvinyl)-2’-deoxy-5’-O-DMT-uridine is a white to off-white powder . It has a molecular weight of 312.28 g/mol and a molecular formula of C13H16N2O7 . The compound is stored at -20°C and shipped at ambient temperature .Wissenschaftliche Forschungsanwendungen
Conversion of Plant Biomass to Furan Derivatives
Research on the conversion of plant biomass into furan derivatives highlights the potential for using plant-derived compounds as feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its various other derivatives, are considered for applications ranging from monomers and polymers to fuels, solvents, and pharmaceuticals, indicating a wide range of potential research applications for related compounds (Chernyshev, Kravchenko, & Ananikov, 2017).
E-health and Multiple Sclerosis
The digitization of clinical data and the development of communication technologies have enabled the aggregation and analysis of real-world data for improving healthcare management, including for conditions such as multiple sclerosis. This research domain uses data from patient registries, digital patient-reported outcomes, and electronic health records (EHR) to inform the care and management of diseases, showcasing an application of technology in enhancing healthcare research and patient care (Matthews, Block, & Leocani, 2020).
5-Hydroxymethylfurfural (HMF) in Organic Synthesis
The use of 5-HMF in organic synthesis is reviewed, emphasizing its role as a biomass-derived platform chemical for producing a variety of value-added chemicals, materials, and biofuels. This underscores the versatility of furan derivatives (and by extension, related compounds) in contributing to sustainable chemical synthesis and the development of new materials and energy sources (Fan, Verrier, Queneau, & Popowycz, 2019).
Eigenschaften
IUPAC Name |
methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N2O9/c1-41-26-14-10-24(11-15-26)34(23-7-5-4-6-8-23,25-12-16-27(42-2)17-13-25)44-21-29-28(37)19-30(45-29)36-20-22(9-18-31(38)43-3)32(39)35-33(36)40/h4-18,20,28-30,37H,19,21H2,1-3H3,(H,35,39,40)/b18-9+/t28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOGVRRZQFYZKP-VTQZAUKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)/C=C/C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



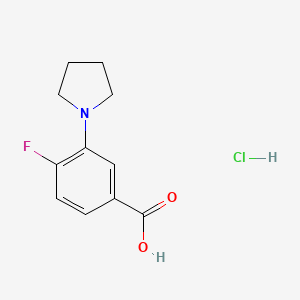
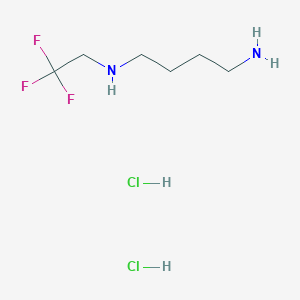
![Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1447063.png)

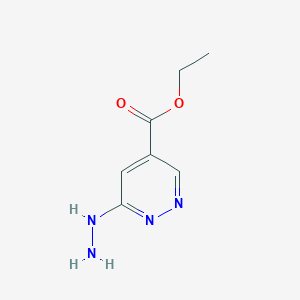
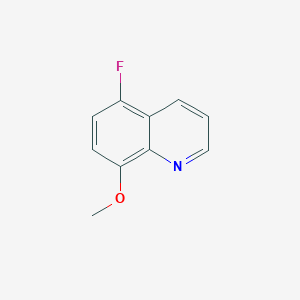
![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol](/img/structure/B1447068.png)
![2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1447069.png)
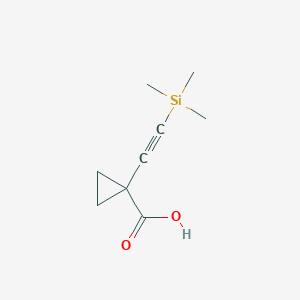
![Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate](/img/structure/B1447074.png)
